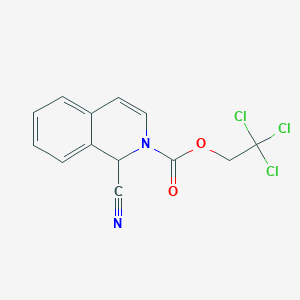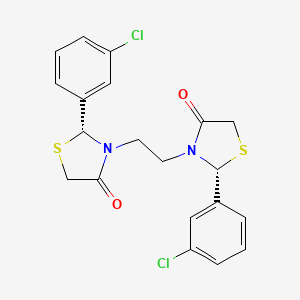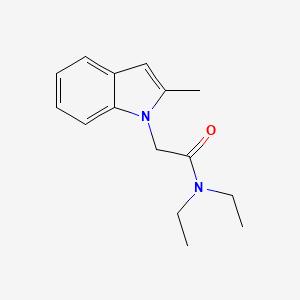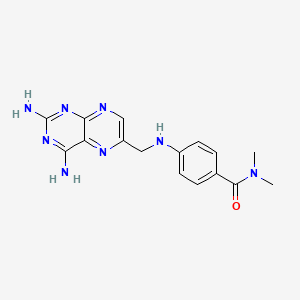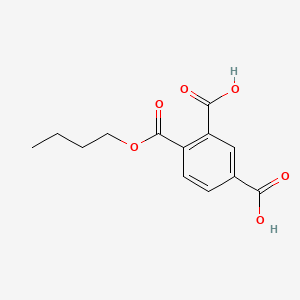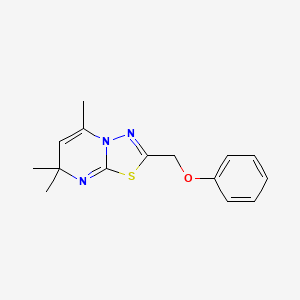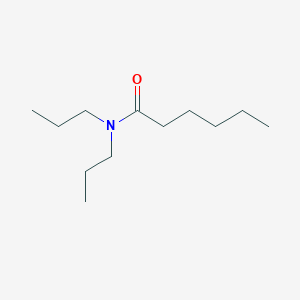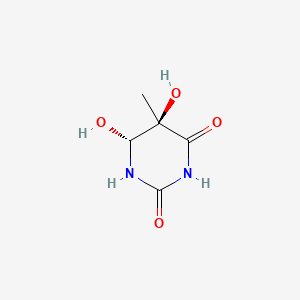
2,4(1H,3H)-Pyrimidinedione, dihydro-5,6-dihydroxy-5-methyl-, trans-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
cis-5R,6S-Thymine glycol: is a derivative of thymine, a pyrimidine base found in DNA. It is formed by the oxidation of thymine, resulting in the addition of hydroxyl groups at the 5 and 6 positions of the thymine ring. This compound is significant in the study of DNA damage and repair mechanisms, as it is a common product of oxidative stress and ionizing radiation .
准备方法
Synthetic Routes and Reaction Conditions: cis-5R,6S-Thymine glycol can be synthesized by exposing thymine to reactive oxygen species or ionizing radiation. The oxidation of thymine leads to the formation of thymine glycol, which can exist in different stereoisomeric forms. The cis-5R,6S form is one of the predominant isomers .
Industrial Production Methods: Industrial production of cis-5R,6S-Thymine glycol typically involves controlled oxidation processes using chemical oxidants or radiation sources. The reaction conditions are optimized to favor the formation of the desired cis-5R,6S isomer while minimizing the production of other stereoisomers .
化学反应分析
Types of Reactions: cis-5R,6S-Thymine glycol undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex oxidation products.
Reduction: Reduction reactions can convert thymine glycol back to thymine or other reduced forms.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reactive oxygen species, such as hydrogen peroxide or singlet oxygen, are commonly used.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation can be employed.
Substitution: Various nucleophiles can be used to substitute the hydroxyl groups under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, further oxidation can lead to the formation of more oxidized thymine derivatives, while reduction can regenerate thymine .
科学研究应用
cis-5R,6S-Thymine glycol has several important applications in scientific research:
Chemistry: It is used as a model compound to study the effects of oxidative damage on nucleic acids.
Biology: It serves as a marker for oxidative DNA damage and is used to investigate DNA repair mechanisms.
Medicine: Research on thymine glycol contributes to understanding the role of oxidative stress in diseases such as cancer and aging.
Industry: It is used in the development of assays and diagnostic tools for detecting oxidative DNA damage.
作用机制
The mechanism by which cis-5R,6S-Thymine glycol exerts its effects involves the disruption of normal base pairing in DNA. The presence of hydroxyl groups at the 5 and 6 positions alters the hydrogen bonding interactions, leading to destabilization of the DNA double helix. This disruption can interfere with DNA replication and transcription, triggering DNA repair pathways .
相似化合物的比较
trans-5R,6R-Thymine glycol: Another stereoisomer of thymine glycol with different spatial arrangement of hydroxyl groups.
5,6-Dihydroxy-5,6-dihydrothymine: A general term for thymine glycol, encompassing all stereoisomers.
Uniqueness: cis-5R,6S-Thymine glycol is unique due to its specific stereochemistry, which influences its interactions with DNA and its recognition by DNA repair enzymes. This makes it a valuable tool for studying the effects of oxidative DNA damage and the mechanisms of DNA repair .
属性
CAS 编号 |
1431-06-7 |
|---|---|
分子式 |
C5H8N2O4 |
分子量 |
160.13 g/mol |
IUPAC 名称 |
(5R,6R)-5,6-dihydroxy-5-methyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C5H8N2O4/c1-5(11)2(8)6-4(10)7-3(5)9/h2,8,11H,1H3,(H2,6,7,9,10)/t2-,5-/m1/s1 |
InChI 键 |
GUKSGXOLJNWRLZ-DUZGATOHSA-N |
手性 SMILES |
C[C@]1([C@H](NC(=O)NC1=O)O)O |
规范 SMILES |
CC1(C(NC(=O)NC1=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![8-Methyl-2,3-diphenyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B12793384.png)

